D-Pantolactone

Catalog No.
S538605
CAS No.
599-04-2
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Pantolactone

CAS Number

599-04-2

Product Name

D-Pantolactone

IUPAC Name

(3R)-3-hydroxy-4,4-dimethyloxolan-2-one

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1

InChI Key

SERHXTVXHNVDKA-BYPYZUCNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,4-dihydroxy-3,3-dimethylbutyric acid gamma-lactone, pantolactone, pantolactone, (R)-isomer, pantolactone, (S)-isomer, pantolactone, 2-(14)C-labeled cpd, (+,-)-isomer, pantoyl lactone

Canonical SMILES

CC1(COC(=O)C1O)C

Isomeric SMILES

CC1(COC(=O)[C@@H]1O)C

The exact mass of the compound Pantolactone is 130.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of butan-4-olide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

D-Pantolactone is a highly pure, dextrorotatory chiral gamma-lactone that serves as the essential building block for the synthesis of D-pantothenic acid (Vitamin B5), dexpanthenol, and Coenzyme A derivatives. Commercially procured as a hygroscopic crystalline solid, it is prized for its immediate processability in condensation reactions with β-alanine or 3-aminopropanol. Unlike crude or racemic mixtures, procurement of enantiopure D-Pantolactone guarantees that the input material possesses the exact stereochemistry required for biological activity, eliminating the need for costly upstream resolution steps and ensuring high atom economy in pharmaceutical and cosmetic manufacturing workflows [1].

Attempting to substitute enantiopure D-Pantolactone with the cheaper racemic DL-Pantolactone introduces severe process bottlenecks. Biological and enzymatic systems exhibit strict stereospecificity, meaning only the D-isomer can be converted into biologically active pantothenic acid or dexpanthenol, rendering the L-isomer completely inert[1]. If a manufacturer uses DL-Pantolactone directly in condensation reactions, the resulting product is a racemic mixture that is exceptionally difficult to resolve due to poor crystallization properties . Alternatively, resolving DL-Pantolactone prior to synthesis requires energy-intensive chemical resolution with chiral amines or complex multi-enzymatic cascades that cap the theoretical single-pass yield of the active isomer at 50% [2]. Procuring pure D-Pantolactone bypasses these inefficiencies, ensuring maximum yield and eliminating the need for racemization and recycling of the inactive L-enantiomer.

Elimination of Upstream Deracemization Bottlenecks

Procuring enantiopure D-Pantolactone eliminates the need for complex deracemization processes required when starting from DL-Pantolactone. State-of-the-art enzymatic deracemization of DL-Pantolactone (using a three-enzyme cascade of LPLDH, CPR, and GDH) requires up to 36 hours of reaction time to achieve a 98.6% enantiomeric excess (e.e.) at a productivity rate of 107.7 g/(L·d) [1]. By starting directly with procured D-Pantolactone, manufacturers bypass this 36-hour processing bottleneck, saving reactor time, coenzyme regeneration costs, and downstream purification efforts.

Evidence DimensionProcessing time to achieve >98% enantiomeric excess
Target Compound Data0 hours (Pre-resolved, ready for immediate condensation)
Comparator Or Baseline36 hours (DL-Pantolactone via multi-enzymatic cascade)
Quantified Difference100% reduction in upstream resolution time
Conditions1.25 M substrate concentration, whole-cell biocatalyst system

Bypassing the 36-hour deracemization step drastically increases plant throughput and reduces the operational costs associated with biocatalyst preparation.

Atom Economy and Active Precursor Yield

In the synthesis of D-pantothenic acid, the stereochemistry of the lactone precursor strictly dictates the biological activity of the final product. When using DL-Pantolactone without prior resolution, 50% of the starting material is wasted on producing the inactive L-isomer. Even with optimized chemical resolution using chiral agents (e.g., N-substituted aminophenylpropanols), the recovery yield of D-pantolactone from the racemate is practically limited to approximately 85.4% of the available D-fraction, leading to unavoidable material loss [1]. Procuring pure D-Pantolactone ensures near 100% utilization of the lactone mass toward the active pharmaceutical ingredient (API), doubling the effective atom economy compared to unresolved racemate.

Evidence DimensionTheoretical atom economy for biologically active API
Target Compound Data100% (All mass contributes to active D-isomer)
Comparator Or Baseline≤50% (DL-Pantolactone without complex recycling)
Quantified Difference>2x increase in active precursor utilization
ConditionsDirect condensation with β-alanine

Maximizing atom economy directly reduces raw material waste and eliminates the need to separate inactive isomers from the final pharmaceutical product.

Downstream Crystallization and Resolution Avoidance in Dexpanthenol Production

The industrial synthesis of D-panthenol (dexpanthenol) relies on the condensation of a lactone with 3-aminopropanol. If DL-pantolactone is used, the resulting product is racemic DL-pantothenol, which is notoriously difficult to resolve because panthenol does not easily crystallize . Consequently, physical resolution of the final product is rarely viable, forcing manufacturers to use complex intermediate steps like forming diastereomeric DL-guanidine lactone. Procuring enantiopure D-Pantolactone allows for direct, single-step condensation to D-panthenol, completely bypassing the downstream crystallization bottlenecks associated with the racemic mixture.

Evidence DimensionDownstream resolution requirement
Target Compound DataZero downstream resolution required (direct condensation yields pure D-panthenol)
Comparator Or BaselineHigh downstream resolution difficulty (DL-pantothenol resists physical crystallization)
Quantified DifferenceElimination of 100% of post-condensation chiral resolution steps
ConditionsCondensation with 3-aminopropanol for dexpanthenol synthesis

Procuring the enantiopure lactone shifts the chiral burden away from the final API stage—where resolution is physically prohibitive—ensuring a streamlined, single-step synthesis.

Industrial Synthesis of D-Pantothenic Acid (Vitamin B5)

D-Pantolactone is the exact right choice for direct condensation with β-alanine in the large-scale production of Vitamin B5. Procuring the enantiopure form bypasses the 36-hour deracemization bottleneck and maximizes API yield for food, feed, and pharmaceutical additives [1].

Production of Dexpanthenol (Provitamin B5) for Cosmetics and Dermatology

In the synthesis of dexpanthenol via condensation with 3-aminopropanol, using D-Pantolactone is critical to avoid the severe downstream crystallization issues associated with racemic panthenol. It ensures the final ingredient possesses the required biological activity for fibroblast proliferation and wound healing .

Chiral Auxiliary and Building Block in Asymmetric Synthesis

For the synthesis of complex bioactive molecules and natural products, the guaranteed stereochemical purity of D-Pantolactone makes it a preferred chiral starting material. It ensures that target stereocenters are established without the risk of racemic contamination, which would otherwise derail the synthesis [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

130.062994177 Da

Monoisotopic Mass

130.062994177 Da

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J288D7O0JS

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 3 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

599-04-2

Wikipedia

(R)-pantolactone
Pantolactone

General Manufacturing Information

2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (3R)-: ACTIVE

Dates

Last modified: 08-15-2023
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